N-butyl-4-(4-ethylphenoxy)butan-1-amine
Description
N-butyl-4-(4-ethylphenoxy)butan-1-amine is a secondary amine with the molecular formula C₁₆H₂₇NO and a molecular weight of 249.398 g/mol . Structurally, it features a butylamine chain linked to a phenoxy group substituted with an ethyl moiety at the para position. Its physicochemical properties, such as solubility, lipophilicity, and reactivity, are influenced by the ethylphenoxy substituent and the linear butyl chain.
Properties
CAS No. |
5523-31-9 |
|---|---|
Molecular Formula |
C16H27NO |
Molecular Weight |
249.39 g/mol |
IUPAC Name |
N-butyl-4-(4-ethylphenoxy)butan-1-amine |
InChI |
InChI=1S/C16H27NO/c1-3-5-12-17-13-6-7-14-18-16-10-8-15(4-2)9-11-16/h8-11,17H,3-7,12-14H2,1-2H3 |
InChI Key |
BSCCAXKZXXYFMV-UHFFFAOYSA-N |
SMILES |
CCCCNCCCCOC1=CC=C(C=C1)CC |
Canonical SMILES |
CCCCNCCCCOC1=CC=C(C=C1)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
N-butyl-4-(2,4-dimethylphenoxy)butan-1-amine (C₁₆H₂₇NO)
- Key Differences: The phenoxy group here has 2,4-dimethyl substituents instead of a single para-ethyl group.
- Lipophilicity: The additional methyl group slightly increases lipophilicity (logP estimated ~4.2 vs. ~3.9 for the target compound). Molecular Weight: Identical (249.398 g/mol), but structural differences alter physical properties like melting point and solubility .
N-tert-butyl-4-(4-tert-butylphenoxy)butan-1-amine (C₁₈H₃₁NO)
- Key Differences: Both the amine and phenoxy groups are substituted with tert-butyl moieties.
- Impact: Molecular Weight: Higher (279.45 g/mol) due to bulkier substituents. Solubility: The tert-butyl groups significantly reduce water solubility but enhance solubility in nonpolar solvents like hexane .
N-butyl-4-(4-propan-2-ylphenoxy)butan-1-amine (C₁₇H₂₉NO)
- Key Differences: The phenoxy group is substituted with an isopropyl moiety.
- Impact :
Comparative Physicochemical Properties
Thermophysical and Solvation Behavior
- Viscosity Deviations (ηΔ): Linear primary amines like this compound exhibit higher ηΔ values in alcohol mixtures compared to branched analogs (e.g., tert-butyl derivatives). For example, ηΔ for 1-propanol solutions is -0.305 mPa·s for propan-1-amine vs. -0.253 mPa·s for butan-1-amine, suggesting solvation effects are more pronounced in linear chains .
- Density and Refractive Index : Branched derivatives (e.g., N-tert-butyl analogs) show lower density and refractive index values in dimethylformamide (DMF) mixtures due to reduced molecular packing efficiency .
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